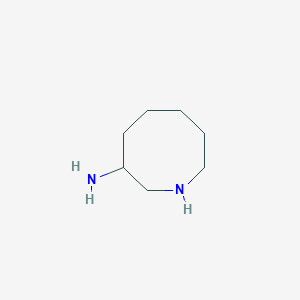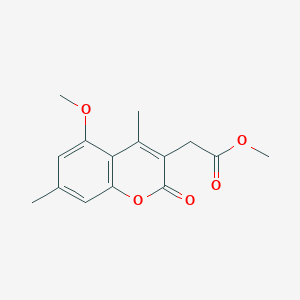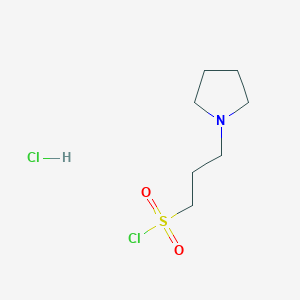
Azocan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azocan-3-amine is a chemical compound with the molecular weight of 128.22 . It is a liquid at room temperature . The IUPAC name for this compound is 3-azocanamine .
Chemical Reactions Analysis
Amines, including Azocan-3-amine, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . They can also undergo formal aza- and oxo- [3 + 2] cycloaddition reactions . Furthermore, they can be converted into alkenes by an elimination reaction .
Physical And Chemical Properties Analysis
Azocan-3-amine is a liquid at room temperature . It has a molecular weight of 128.22 . As an amine, it can act as a weak organic base .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Saturated Cyclic Amines
Azocan-3-amine plays a role in the synthesis of saturated cyclic amines, which are crucial in natural and synthetic bioactive compounds. Facile and green synthetic routes have been developed for these amines, including one-pot, microwave-assisted, metal-free, solvent-free, and aqueous media methods (Hameed et al., 2017).
2. Intermolecular Amination of C-H Bonds
Azocan-3-amine is implicated in the amination of C-H bonds. This process, often catalyzed by metal complexes, is critical in synthesizing aza-derivatives, with emphasis on both synthetic and mechanistic aspects (Intrieri et al., 2014).
3. Synthesis of N-GlcNAz Building Blocks
In chemical biology, azocan-3-amine derivatives like N-Azidoacetyl-d-glucosamine (GlcNAz) are used as building blocks for solid-phase peptide synthesis. They are substrates for enzymatic glycan extension, showing the versatility of azocan-3-amine in biological systems (Marqvorsen et al., 2019).
4. Reductive Cleavage by Intestinal Microflora
Azocan-3-amine, as a component of azo dyes, can be metabolized by intestinal microorganisms to produce aromatic amines. This aspect is significant in understanding the metabolic fate of such compounds (Chung et al., 1992).
5. Enantioselective Synthesis
Azocan-3-amine is used in enantioselective synthesis, particularly in the functionalization of α-methylene C–H bonds of amines, which is important in drug discovery and asymmetric synthesis (Jain et al., 2016).
6. Synthesis of the Lycopodium Alkaloid Skeleton
The azocane structure of Azocan-3-amine is pivotal in synthesizing the Lycopodium alkaloid lycopladine H, highlighting its role in the creation of complex natural product structures (Chauhan et al., 2015).
7. Synthesis of Chiral Azides
Azocan-3-amine derivatives are used in synthesizing chiral azides from alcohols. This method is eco-friendly and preserves the optical purity of chiral amino alcohols, which are significant in enantioselective reactions (Khan et al., 2019).
8. Organocatalytic Asymmetric Transformations
Azocan-3-amine is involved in organocatalytic asymmetric transformations, particularly in aza-Michael reactions. This is crucial for constructing new C-N bonds and synthesizing bioactive natural compounds (Wang et al., 2012).
9. Polymer Synthesis
Azocan-3-amine and its derivatives are utilized in polymer synthesis, particularly in reversible addition−fragmentation transfer (RAFT) polymerization. This technique is used to create homopolymers and block copolymers with potential applications in various industries (Jo et al., 2008).
10. Biobased Amine Synthesis
Azocan-3-amine plays a role in synthesizing biobased amines. These amines are key monomers for creating various polymers with applications in automotive, aerospace, building, or health applications (Froidevaux et al., 2016).
Safety And Hazards
Azocan-3-amine is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Eigenschaften
IUPAC Name |
azocan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-7-4-2-1-3-5-9-6-7/h7,9H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHHDWFTDGGETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CNCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-3-amine | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2791095.png)
![2-(3,4-difluorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2791097.png)

![1-[4-(4-Chlorophenyl)phenyl]sulfonyl-4-methylpiperazine](/img/structure/B2791100.png)
![7-Fluoro-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinazoline](/img/structure/B2791107.png)
![5-Hydroxy-2-methyl-4-[morpholino(phenyl)methyl]benzo[g]benzofuran-3-carboxylic acid ethyl ester](/img/structure/B2791108.png)

![7-(4-Fluorophenyl)-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2791111.png)
![1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2791112.png)
![3-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2791113.png)



![2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2791118.png)